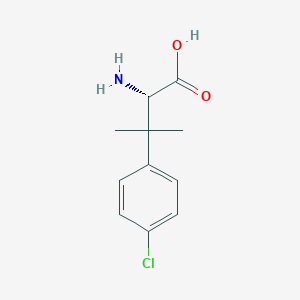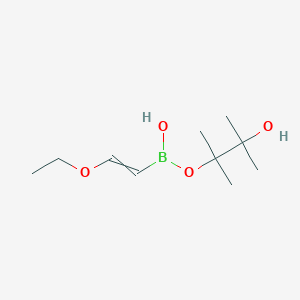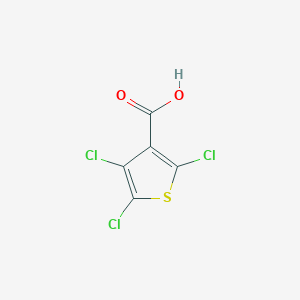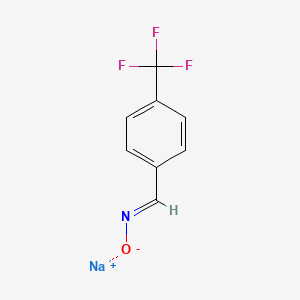
p-Trifluoromethyl benzaldoxime sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Trifluoromethyl benzaldoxime sodium salt is an organic compound that features a trifluoromethyl group attached to a benzaldoxime moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Trifluoromethyl benzaldoxime sodium salt typically involves the reaction of p-Trifluoromethyl benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the sodium salt form. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include ethanol or methanol.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
p-Trifluoromethyl benzaldoxime sodium salt can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitrile compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Substitution: Reagents like sodium trifluoromethanesulfinate in the presence of oxidizing agents.
Major Products Formed
Oxidation: Formation of p-Trifluoromethyl benzonitrile.
Reduction: Formation of p-Trifluoromethyl benzylamine.
Substitution: Formation of various substituted benzaldoxime derivatives.
Scientific Research Applications
p-Trifluoromethyl benzaldoxime sodium salt has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals and specialty materials.
Mechanism of Action
The mechanism of action of p-Trifluoromethyl benzaldoxime sodium salt involves its interaction with specific molecular targets, often through the formation of covalent bonds or coordination complexes. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and enzymes. The oxime group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
p-Trifluoromethyl benzaldehyde: Shares the trifluoromethyl group but lacks the oxime functionality.
Benzaldoxime: Contains the oxime group but lacks the trifluoromethyl group.
p-Trifluoromethyl benzonitrile: An oxidation product of p-Trifluoromethyl benzaldoxime.
Uniqueness
p-Trifluoromethyl benzaldoxime sodium salt is unique due to the presence of both the trifluoromethyl and oxime groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
73664-63-8 |
|---|---|
Molecular Formula |
C8H5F3NNaO |
Molecular Weight |
211.12 g/mol |
IUPAC Name |
sodium;(E)-N-oxido-1-[4-(trifluoromethyl)phenyl]methanimine |
InChI |
InChI=1S/C8H6F3NO.Na/c9-8(10,11)7-3-1-6(2-4-7)5-12-13;/h1-5,13H;/q;+1/p-1/b12-5+; |
InChI Key |
VIWVOMKLCNYCIS-NKPNRJPBSA-M |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/[O-])C(F)(F)F.[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C=N[O-])C(F)(F)F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(8S,10S,13S,14S,16R,17R)-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B13407923.png)
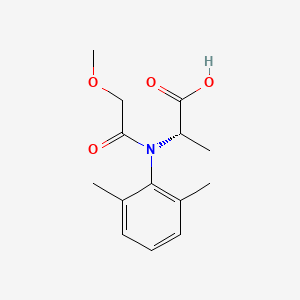

![cyano(3-phenoxyphenyl)methyl (2S)-2-[4-(difluoromethoxy)phenyl]-3-methylbutanoate](/img/structure/B13407927.png)
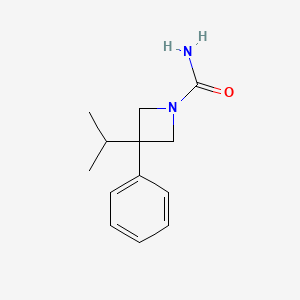
![2-[4-[3-[5,5-Dioxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]ethanol](/img/structure/B13407934.png)
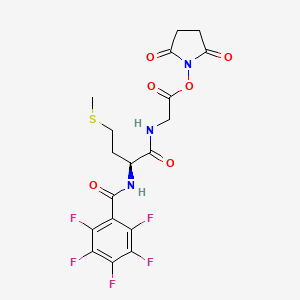
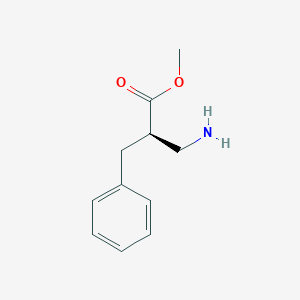
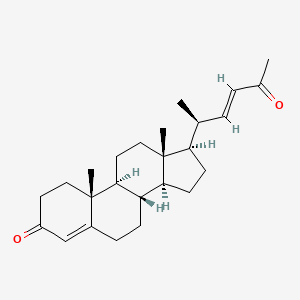
![(3aR,5aR,9aS)-3a,6,6-trimethyl-4,5,5a,7,8,9,9a,9b-octahydro-1H-benzo[e][1]benzofuran-2-one](/img/structure/B13407959.png)
